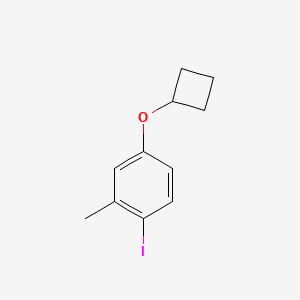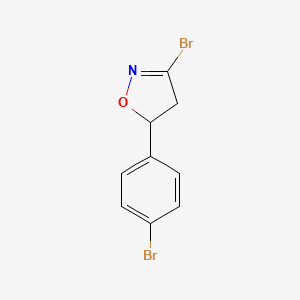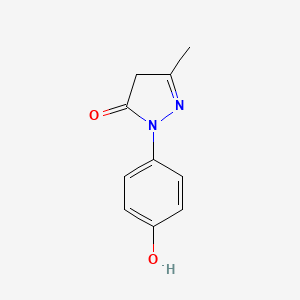
4-Cyclobutoxy-1-iodo-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s structure combines aromaticity (from the benzene ring) with the unique features of the cyclobutoxy group.
4-Cyclobutoxy-1-iodo-2-methylbenzene: is a chemical compound with the molecular formula CHI. It consists of a benzene ring substituted with a cyclobutoxy group (four-membered cyclic ether) at one position and an iodine atom at another position.
Métodos De Preparación
Synthetic Routes: One common synthetic route involves electrophilic aromatic substitution of iodobenzene with cyclobutanol in the presence of Lewis acid catalysts (such as AlCl or FeCl).
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 80 °C) in an organic solvent (e.g., dichloromethane or toluene).
Industrial Production: While not widely produced industrially, small-scale synthesis can be adapted for research purposes.
Análisis De Reacciones Químicas
Reactivity: As an aryl iodide, 4-cyclobutoxy-1-iodo-2-methylbenzene is susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Reactions include halogenation, nitration, and Friedel-Crafts acylation. Reagents like bromine, nitric acid, and acyl chlorides are used.
Major Products: The major products depend on the specific reaction. For example, bromination yields 4-bromocyclobutoxy-1-iodo-2-methylbenzene.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a model for studying electrophilic aromatic substitution and the effects of substituents on reactivity.
Biology and Medicine: While not directly used in medicine, understanding its reactivity informs drug design and bioorganic chemistry.
Industry: Limited industrial applications, but it contributes to the broader field of aromatic chemistry.
Mecanismo De Acción
Aromatic Substitution Mechanism: The electrophilic aromatic substitution proceeds via a two-step mechanism. First, the electrophile forms a sigma bond with the benzene ring, creating a benzenonium intermediate. Second, a proton is removed, yielding the substituted product.
Molecular Targets and Pathways: Further research is needed to explore specific targets and pathways influenced by this compound.
Comparación Con Compuestos Similares
Uniqueness: The combination of cyclobutoxy and iodine substituents makes 4-cyclobutoxy-1-iodo-2-methylbenzene unique.
Similar Compounds: Other aryl iodides, such as 1-iodo-2-methylbenzene, exhibit similar reactivity but lack the cyclobutoxy group.
Propiedades
Fórmula molecular |
C11H13IO |
|---|---|
Peso molecular |
288.12 g/mol |
Nombre IUPAC |
4-cyclobutyloxy-1-iodo-2-methylbenzene |
InChI |
InChI=1S/C11H13IO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |
Clave InChI |
ZFPDHXGULBOQAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2CCC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)


![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)


![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)

![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)

![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)

![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
